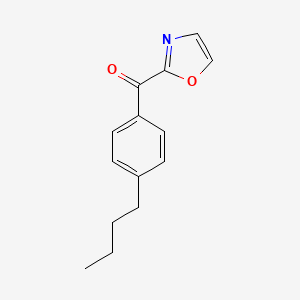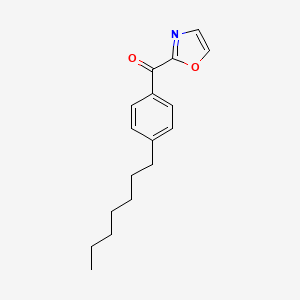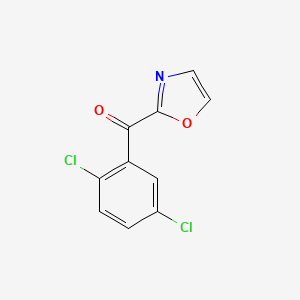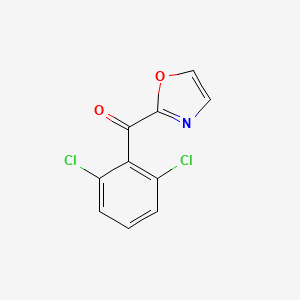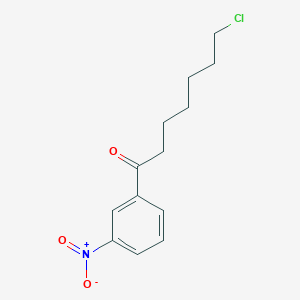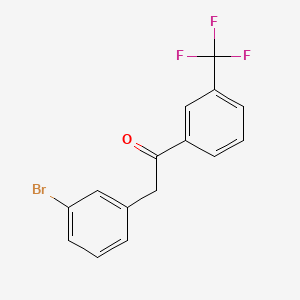
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular weight of 378.24 . Its IUPAC name is (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is 1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone and related compounds have significant importance in the field of organic synthesis and material science. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals and materials, has been developed. The method overcomes challenges associated with the cost and toxicity of traditional synthesis methods, offering a more practical approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Application in Sunscreen and Cosmetic Products
Benzophenone derivatives, like Benzophenone-3, are extensively used in sunscreen and cosmetic products. The extensive use and subsequent release into the environment have raised concerns about their impact on aquatic ecosystems and human health. Studies have examined the physicochemical properties, environmental occurrence, toxic effects, and potential endocrine-disrupting capabilities of these compounds (Kim & Choi, 2014).
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a method used in structural biology to study the interactions between biomolecules. Compounds like benzophenone serve as photoreactive groups in this process. PAL, in combination with modern analytical techniques, is crucial for understanding the structure and function of biological systems, including drug targets, transport processes, and the stereochemistry of receptor-ligand interactions (Vodovozova, 2007).
Safety and Regulatory Considerations
The safety of benzophenone, especially as a flavouring agent, has been thoroughly evaluated. It is considered to have weak endocrine activities and no significant genotoxicity. Regulatory bodies have determined acceptable daily intake levels to ensure consumer safety (Silano et al., 2017).
Chemosensory Applications
Compounds like 4-Methyl-2,6-diformylphenol have been utilized as platforms for the development of chemosensors, detecting various metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors underline the significance of benzophenone derivatives in chemical sensing technologies (Roy, 2021).
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSONSAFKIZRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643100 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-04-6 |
Source


|
| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

